N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(14-4-1-2-5-14)20-15-8-7-13-9-10-21(16(13)12-15)19(23)17-6-3-11-24-17/h3,6-8,11-12,14H,1-2,4-5,9-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYUASZERGOVAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopentanecarboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan-2-carbonyl group, followed by the introduction of the indole moiety through a cyclization reaction. The final step involves the attachment of the cyclopentanecarboxamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various furan and indole derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 290.35 g/mol
- CAS Number : 1040656-48-1
The compound's structure includes a furan ring, a five-membered aromatic ring containing one oxygen atom, and an indole moiety, which consists of a fused benzene and pyrrole ring. These structural components contribute to the compound's reactivity and biological interactions.
Anticancer Activity
Research indicates that N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopentanecarboxamide exhibits promising anticancer properties. Studies have shown that derivatives of this compound demonstrate significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| This compound | HCT116 | 6.90 |
| Doxorubicin | HCT116 | 11.26 |
This data suggests that the compound may be more effective than doxorubicin, a commonly used chemotherapeutic agent, indicating its potential as a lead compound in cancer therapy.
Synthesis and Industrial Production
The synthesis of this compound typically involves:
Formation of the Furan-2-carbonyl Intermediate : Achieved through the acylation of furan with an appropriate acyl chloride or anhydride.
Preparation of Indole Derivative : Synthesized via Fischer indole synthesis, involving the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction : The furan-2-carbonyl intermediate is coupled with the indole derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production would likely focus on optimizing these synthetic routes for higher yields and purity through techniques like continuous flow reactors and automated synthesis platforms.
Pharmacological Potential
The pharmacological potential of this compound extends beyond anticancer activity. Its structural features suggest possible applications in:
- Antimicrobial Agents : Compounds with furan and indole structures have been reported to exhibit antimicrobial properties.
- Anti-inflammatory Agents : Research indicates that indole derivatives can modulate inflammatory responses.
Case Studies and Research Findings
Several studies have explored the biological activities associated with this compound:
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC₅₀ values lower than those of established chemotherapeutics.
Case Study 2: Mechanistic Insights
Another research article detailed the mechanism by which this compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent.
Case Study 3: Synthesis Optimization
A recent study focused on optimizing the synthetic pathway for this compound using green chemistry principles, which resulted in reduced waste and improved yield compared to traditional methods.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Features
The target compound’s uniqueness lies in its furan-2-carbonyl-dihydroindole substituent, distinguishing it from other cyclopentanecarboxamides. Key structural comparisons include:
Key Observations :
Key Observations :
Physical Properties
Melting points and physical states reflect structural diversity:
Key Observations :
- The furan-2-carbonyl group’s planar structure may lower melting points compared to rigid carbothioamides (e.g., 2.14, m.p. 193–195°C) but increase solubility in organic solvents .
- Dihydroindole-containing compounds like JNJ5207787 are often oils or low-melting solids, suggesting the target compound may exhibit similar behavior .
Biological Activity
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features both furan and indole moieties, which are known for their diverse pharmacological properties. The molecular formula is with a molecular weight of 322.3 g/mol .
Chemical Structure
The structure of the compound can be represented as follows:
- Molecular Formula :
- CAS Number : 1040645-50-8
- Key Functional Groups : Furan, indole, amide
Antitumor Activity
Recent studies have indicated that derivatives of compounds similar to N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl] have shown promising antitumor activity. For example, research on related furan and indole derivatives revealed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) cells. The IC50 values for these compounds ranged from 2.07 μM to 21.25 μM, indicating potent antitumor properties .
Table 1: Antitumor Activity of Related Compounds
The biological activity of this compound may involve several mechanisms:
- Inhibition of Cell Proliferation : Compounds with similar structures have been shown to interfere with cellular signaling pathways that promote tumor growth.
- Induction of Apoptosis : Some derivatives induce programmed cell death in cancer cells, enhancing their therapeutic potential.
- Targeting Specific Enzymes : Research has identified that certain furan derivatives act as inhibitors for key enzymes involved in cancer progression, such as proteases.
Antiviral Activity
In addition to antitumor properties, compounds featuring furan and indole structures have also been explored for antiviral activity. For instance, derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), with some showing IC50 values in the low micromolar range . This suggests that this compound could also be a candidate for further antiviral research.
Table 2: Antiviral Activity of Related Compounds
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the furan carbonyl intermediate and coupling with the indole derivative. The use of coupling reagents such as EDCI or DCC is common in these synthetic pathways .
Pharmacokinetic Properties
Preliminary studies on the pharmacokinetic properties (ADMET) suggest that compounds similar to N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl] may exhibit favorable absorption and distribution characteristics, making them suitable candidates for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
